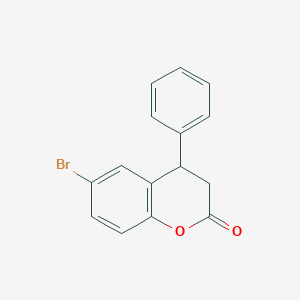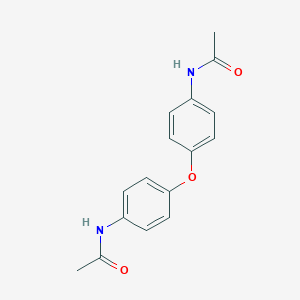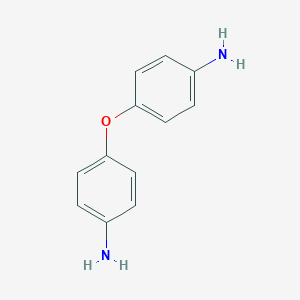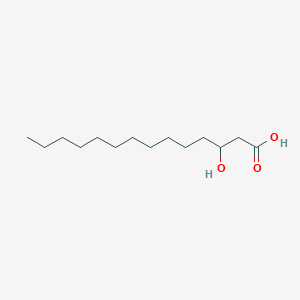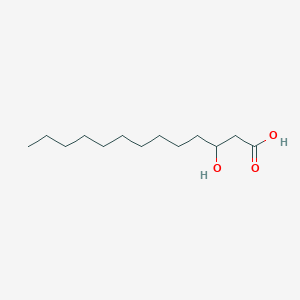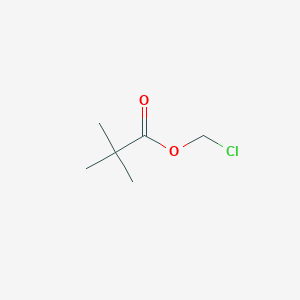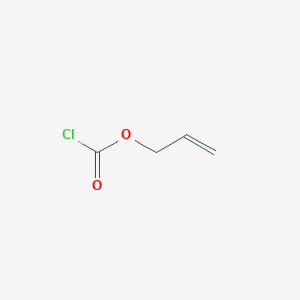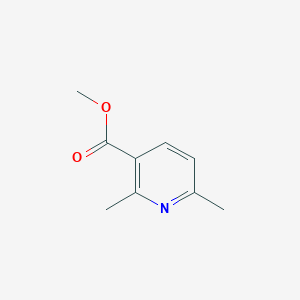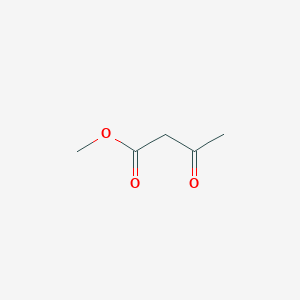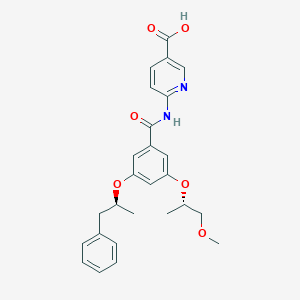![molecular formula C16H25NO B041550 1-[2-(Dimethylamino)-1-phenylethyl]cyclohexanol CAS No. 93413-86-6](/img/structure/B41550.png)
1-[2-(Dimethylamino)-1-phenylethyl]cyclohexanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(Phenyl)-2-dimethylaminoethyl]cyclohexanol is a versatile chemical compound with a unique structure that allows it to be used in various scientific research applications. This compound is known for its significant role in the synthesis of novel compounds, making it a valuable tool in drug discovery and material science.
Vorbereitungsmethoden
The preparation of 1-[1-(Phenyl)-2-dimethylaminoethyl]cyclohexanol involves several synthetic routes and reaction conditions. One common method includes the dissolution of 1-cyano-[(4-methoxyphenyl)methyl]cyclohexanol in an organic solvent, followed by the addition of a Co-NiO dual catalyst at normal temperature. The reaction is carried out under hydrogen gas at a controlled pressure and temperature, resulting in the formation of the desired compound . This method is advantageous for industrial production due to its high catalytic activity, shortened reaction time, and simple after-treatment steps .
Analyse Chemischer Reaktionen
1-[1-(Phenyl)-2-dimethylaminoethyl]cyclohexanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong bases like sodium hydride and sodium amide, which facilitate the formation of alkoxide ions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of cyclohexanone and other related products .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other complex molecules. In biology and medicine, it plays a role in drug discovery and development, particularly in the creation of novel therapeutic agents. Additionally, it is used in the industry for the production of various materials and chemicals .
Wirkmechanismus
The mechanism of action of 1-[1-(Phenyl)-2-dimethylaminoethyl]cyclohexanol involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the formation of reactive intermediates, which can undergo further transformations to produce the desired products . The molecular targets and pathways involved in these reactions are crucial for understanding the compound’s behavior and optimizing its use in various applications .
Vergleich Mit ähnlichen Verbindungen
1-[1-(Phenyl)-2-dimethylaminoethyl]cyclohexanol can be compared with other similar compounds, such as cyclohexanol and phenylcyclohexanol. These compounds share similar structural features but differ in their reactivity and applications. For instance, cyclohexanol is primarily used as a precursor for the production of nylon, while phenylcyclohexanol is used in the synthesis of various organic compounds . The unique structure of 1-[1-(Phenyl)-2-dimethylaminoethyl]cyclohexanol allows it to be used in a broader range of applications, making it a valuable tool in scientific research.
Eigenschaften
IUPAC Name |
1-[2-(dimethylamino)-1-phenylethyl]cyclohexan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-17(2)13-15(14-9-5-3-6-10-14)16(18)11-7-4-8-12-16/h3,5-6,9-10,15,18H,4,7-8,11-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVGVRHIJYHFST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC=CC=C1)C2(CCCCC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
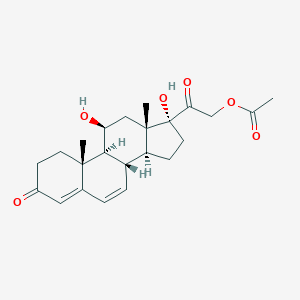
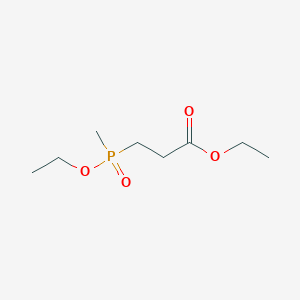
![Benzenemethanol, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)-](/img/structure/B41474.png)

